

Application Notes and Protocols for Intrathecal Administration of UKH-1114

Author: BenchChem Technical Support Team. Date: December 2025



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Introduction

UKH-1114 is a potent and selective agonist for the sigma 2 (σ 2) receptor, now identified as transmembrane protein 97 (Tmem97).[1][2][3] Preclinical studies have demonstrated its efficacy in alleviating neuropathic pain.[1][3][4][5] When administered intrathecally in mouse models of nerve injury, **UKH-1114** produces a pronounced and sustained antinociceptive effect, highlighting the potential of targeting the σ 2R/Tmem97 system for pain management.[1][3] These application notes provide a summary of key data and a detailed protocol for the intrathecal injection of **UKH-1114** in mice for research purposes.

Mechanism of Action

UKH-1114 exerts its effects through agonism of the $\sigma 2R/Tmem97$. This receptor is implicated in various cellular processes, and its activation by **UKH-1114** has been shown to modulate pain signaling pathways.[1] The antinociceptive action of **UKH-1114** can be blocked by $\sigma 2R/Tmem97$ antagonists, confirming its specific mechanism of action.[1][3] While the precise downstream signaling cascade is still under investigation, evidence suggests a potential link to the integrated stress response (ISR).[6]

A proposed signaling pathway for **UKH-1114** is as follows:





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Caption: Proposed signaling pathway of UKH-1114.

Quantitative Data Summary

The following tables summarize the binding affinity and in vivo efficacy of **UKH-1114** from preclinical studies.

Table 1: Binding Affinity of UKH-1114

Target	Ki (nM)	Selectivity
σ2R/Tmem97	46	28-fold greater affinity for σ2R/Tmem97 than σ1R
σ1R	-	-

Data sourced from rodent brain tissue.[1]

Table 2: In Vivo Efficacy of **UKH-1114** in a Mouse Model of Neuropathic Pain (Spared Nerve Injury - SNI)



Administration Route	Dose	Peak Effect	Duration of Action	Comparison
Intrathecal (IT)	Not specified	Relief of mechanical hypersensitivity peaking at 48 hours	Sustained	-
Intravenous (IV)	10 mg/kg	Complete reversal of mechanical hypersensitivity	48 hours	Equivalent to 100 mg/kg gabapentin

The antinociceptive effect of intrathecally administered **UKH-1114** was abolished by the σ 2R/Tmem97 antagonist SAS-0132.[1][3]

Experimental Protocols

Protocol 1: Preparation of UKH-1114 for Intrathecal Injection

Materials:

- **UKH-1114** powder
- Sterile, preservative-free saline (0.9% NaCl)
- Dimethyl sulfoxide (DMSO)
- Vortex mixer
- Sterile microcentrifuge tubes
- Sterile filters (0.22 μm)
- · Sterile syringes and needles



Procedure:

- Stock Solution Preparation:
 - Accurately weigh the desired amount of UKH-1114 powder.
 - Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. The final concentration of DMSO in the injectate should be kept to a minimum (ideally less than 5%) to avoid neurotoxicity.
- · Working Solution Preparation:
 - Dilute the stock solution with sterile, preservative-free saline to the desired final concentration for injection.
 - Vortex the solution thoroughly to ensure complete mixing.
- Sterilization:
 - \circ Sterilize the final working solution by passing it through a 0.22 μm sterile filter into a sterile microcentrifuge tube.
- Storage:
 - Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for longterm storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Intrathecal Injection in Mice

This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.

Materials:

- Anesthetized mouse (e.g., with isoflurane)
- Prepared and sterilized UKH-1114 solution
- Hamilton syringe (10 μL) with a 30-gauge needle



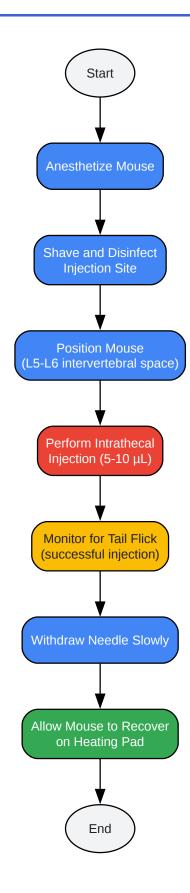




- Shaving equipment
- Povidone-iodine or other skin disinfectant
- Sterile gauze
- Heating pad to maintain body temperature

Experimental Workflow:





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